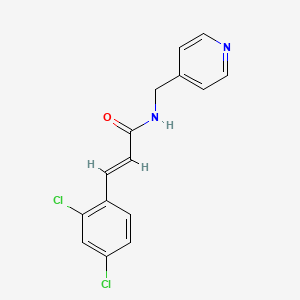
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide is not fully understood. However, studies have suggested that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide a valuable tool for cancer research. However, one of the limitations of using 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in lab experiments is its potential toxicity. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to be toxic to some cell lines, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide. One area of research is the development of new drugs based on 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide for the treatment of cancer. Another area of research is the investigation of the potential applications of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in other fields, such as neuroscience and immunology. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide involves the reaction between 2,4-dichlorophenyl isocyanate and 4-pyridinemethanol in the presence of a base catalyst. The resulting compound is then treated with acryloyl chloride to form 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide is in the field of cancer research. Studies have shown that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has anticancer properties and can inhibit the growth of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been used in the development of new drugs for the treatment of cancer.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-3-1-12(14(17)9-13)2-4-15(20)19-10-11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCJILLXRTJKR-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)
![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)

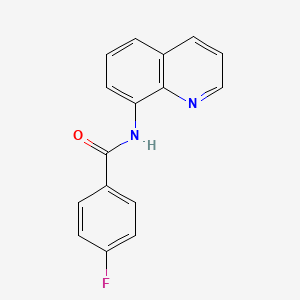
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
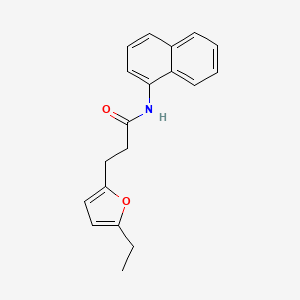
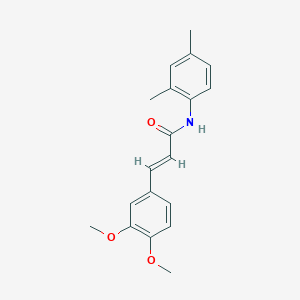
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
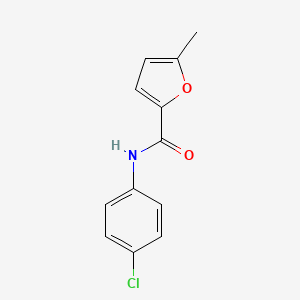
![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)